Fexapotide - 492447-54-8

Fexapotide

Catalog Number: EVT-3199893
CAS Number: 492447-54-8
Molecular Formula: C90H163N27O25S
Molecular Weight: 2055.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NX-1207 is an investigational new drug for BPH, whose chemical entity and mechanism of action remain undisclosed. Nymox Pharmaceutical Corporation recently completed studies of NX-1207 for treatment of benign prostatic hyperplasia (BPH).
Overview

Fexapotide triflutate is a synthetic peptide compound primarily investigated for its therapeutic potential in treating benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS). It is designed to enhance the therapeutic efficacy of existing treatments for these conditions. Fexapotide triflutate operates through mechanisms that involve modulation of cellular processes, particularly in the prostate tissue.

Source

Fexapotide triflutate was developed as a therapeutic agent aimed at addressing BPH, a common condition in older men characterized by an enlarged prostate that can lead to urinary difficulties. The compound has been the subject of various clinical trials assessing its safety and efficacy compared to traditional treatments.

Classification

Fexapotide triflutate is classified as a peptide-based therapeutic agent. Its mechanism involves targeting specific pathways within prostate cells to alleviate symptoms associated with BPH and LUTS.

Synthesis Analysis

Methods

The synthesis of fexapotide triflutate involves several advanced biochemical techniques. The compound is synthesized through solid-phase peptide synthesis, which allows for the precise assembly of amino acid sequences. This method enables the incorporation of specific modifications, such as glycosylation and phosphorylation sites, which can enhance the stability and efficacy of the peptide.

Technical Details

  • Amino Acid Variants: The synthesis may include variants with amino acid substitutions at critical sites, such as glycosylation or proteolytic cleavage sites. These modifications can improve the pharmacokinetic properties of the compound .
  • Cyclization: Certain variants may also incorporate cysteine residues at both ends of the peptide sequence to facilitate cyclization through disulfide bond formation, enhancing stability against proteolytic degradation .
  • Peptide Bonds: Techniques such as retro-inverso pseudopeptide bond formation are employed to confer resistance to enzymatic degradation, which is crucial for maintaining therapeutic efficacy over time .
Molecular Structure Analysis

Structure

Fexapotide triflutate is a complex peptide with a specific sequence that includes multiple amino acids. The structural configuration plays a significant role in its biological activity. The molecular structure can be represented as follows:

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: 373.54 g/mol

Data

The structural analysis reveals that fexapotide triflutate contains various functional groups that contribute to its interaction with biological targets. The presence of sulfur in cysteine residues is particularly relevant for forming disulfide bonds, which stabilize the peptide's conformation.

Chemical Reactions Analysis

Reactions

Fexapotide triflutate undergoes several chemical reactions during its synthesis and interaction with biological systems:

  • Hydrolysis: In biological environments, fexapotide triflutate may be subject to hydrolytic reactions that can affect its stability and activity.
  • Disulfide Bond Formation: The cyclization process through disulfide bond formation is crucial for maintaining the integrity of the peptide structure .

Technical Details

The reactions are typically monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure purity and correct molecular weight during synthesis.

Mechanism of Action

Process

Fexapotide triflutate exerts its effects primarily through modulation of cellular signaling pathways involved in prostate tissue growth and function. The mechanism includes:

  • Cellular Proliferation Inhibition: Fexapotide triflutate inhibits excessive cellular proliferation in prostate tissues, thereby alleviating symptoms associated with BPH.
  • Improvement in Urinary Flow: By reducing obstruction caused by enlarged prostate tissue, fexapotide triflutate improves urinary flow rates in affected patients .

Data

Clinical trials have demonstrated significant improvements in symptom scores among patients treated with fexapotide triflutate compared to placebo groups, indicating its effectiveness in managing BPH symptoms over long-term follow-up periods .

Physical and Chemical Properties Analysis

Physical Properties

Fexapotide triflutate appears as a white to off-white powder. It is soluble in aqueous solutions, which is essential for its administration via injection.

Chemical Properties

  • Stability: The compound shows stability under physiological conditions due to its modified peptide bonds and potential cyclization.
  • Solubility: High solubility in water facilitates its use in injectable formulations, making it suitable for therapeutic applications.
Applications

Scientific Uses

Fexapotide triflutate has been primarily researched for its application in treating benign prostatic hyperplasia and lower urinary tract symptoms. Its unique properties make it suitable for:

  • Injectable Therapies: As a transrectal injectable agent, it provides an alternative treatment pathway for patients who may not respond well to oral medications.
  • Research into Prostate Health: Ongoing studies continue to explore its efficacy and safety profile, contributing valuable data to the field of urology and men's health .

Properties

CAS Number

492447-54-8

Product Name

Fexapotide

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C90H163N27O25S

Molecular Weight

2055.5 g/mol

InChI

InChI=1S/C90H163N27O25S/c1-15-48(12)68(95)84(137)110-60(41-67(123)124)81(134)105-55(28-31-64(93)119)75(128)104-56(29-32-65(94)120)77(130)115-69(47(10)11)85(138)111-59(39-45(6)7)80(133)113-62(42-118)82(135)103-54(27-23-37-101-90(98)99)76(129)116-70(49(13)16-2)86(139)108-52(25-19-21-35-92)73(126)109-58(38-44(4)5)79(132)106-57(30-33-66(121)122)78(131)117-71(50(14)17-3)87(140)107-51(24-18-20-34-91)72(125)102-53(26-22-36-100-89(96)97)74(127)114-63(43-143)83(136)112-61(88(141)142)40-46(8)9/h44-63,68-71,118,143H,15-43,91-92,95H2,1-14H3,(H2,93,119)(H2,94,120)(H,102,125)(H,103,135)(H,104,128)(H,105,134)(H,106,132)(H,107,140)(H,108,139)(H,109,126)(H,110,137)(H,111,138)(H,112,136)(H,113,133)(H,114,127)(H,115,130)(H,116,129)(H,117,131)(H,121,122)(H,123,124)(H,141,142)(H4,96,97,100)(H4,98,99,101)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-,71-/m0/s1

InChI Key

BROGCIMRGWLMOO-SJPGHYFNSA-N

Synonyms

fexapotide
NX-1207

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.